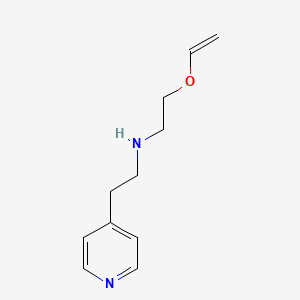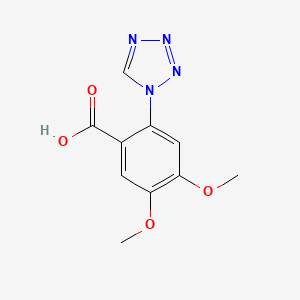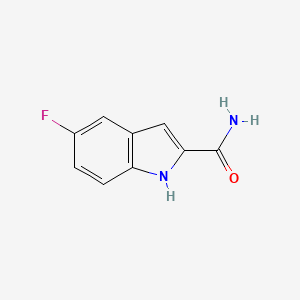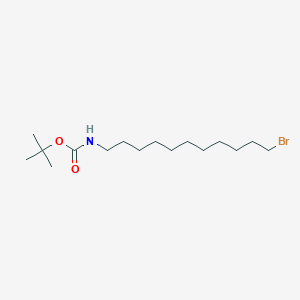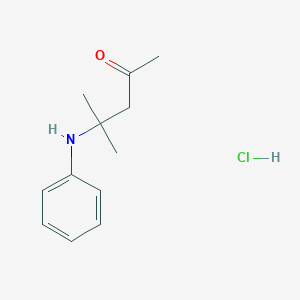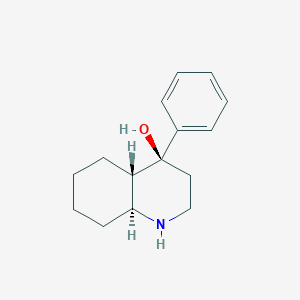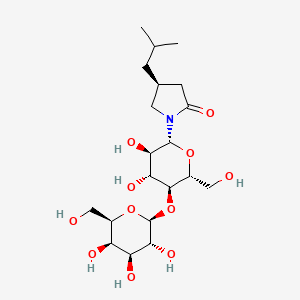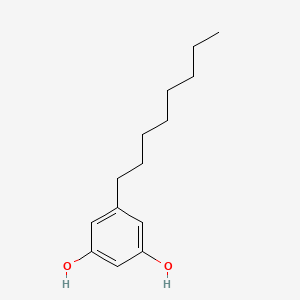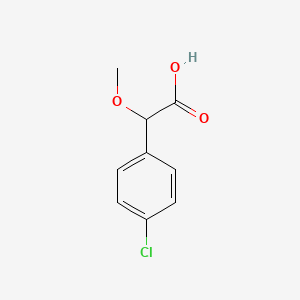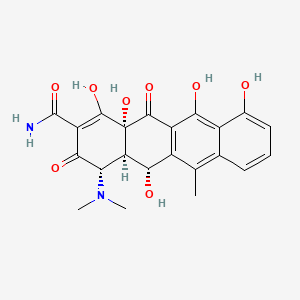
Anhydrooxytetracycline
Overview
Description
Anhydrooxytetracycline is a derivative of oxytetracycline, which belongs to the tetracycline class of antibiotics. Tetracyclines are known for their broad-spectrum antibacterial activity and are used to treat various bacterial infections. This compound is formed by the dehydration of oxytetracycline under acidic conditions . Unlike oxytetracycline, this compound exhibits no antibiotic activity and is primarily used in research settings .
Mechanism of Action
Target of Action
Anhydrooxytetracycline, also known as Dehydrotetracycline, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .
Mode of Action
This compound inhibits bacterial growth by inhibiting translation , a process vital for protein synthesis . It achieves this by binding to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible, meaning it can attach and detach from the ribosome .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting translation, this compound disrupts this pathway, leading to a halt in protein production. This disruption affects the downstream effects of protein synthesis, including cell growth and replication .
Pharmacokinetics
This compound belongs to the first group of tetracyclines, characterized by poor absorption after food . This characteristic impacts the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, the bacteria cannot grow, multiply, or increase in numbers . Therefore, this compound effectively stops the spread of the infection, allowing the immune system to kill the remaining bacteria or causing them to eventually die .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its presence in the environment, often due to anthropogenic input such as wastewater discharge and manure disposal, can lead to significant persistence in the aquatic environment . This persistence can affect the drug’s action, efficacy, and stability . Furthermore, the presence of antibiotics in the environment can promote the development of antibiotic-resistant microorganisms, posing a potential risk to human health .
Biochemical Analysis
Biochemical Properties
Anhydrooxytetracycline, like other tetracyclines, exhibits its biochemical properties by interacting with various enzymes, proteins, and other biomolecules. Its primary mechanism of action involves binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This interaction is crucial for its antibacterial activity.
Cellular Effects
The cellular effects of this compound are primarily related to its inhibition of protein synthesis. By binding to the 30S ribosomal subunit, this compound prevents the addition of new amino acids to the growing peptide chain . This disrupts normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of bacterial growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit of bacteria, which prevents the attachment of tRNA to the ribosome and thus inhibits protein synthesis . This binding interaction is crucial for the antibiotic’s effectiveness. This compound may also interact with other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Like other tetracyclines, this compound is likely to exhibit changes in its effects over time, including potential degradation and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are likely to vary with dosage, as is the case with other antibiotics . High doses may lead to toxic or adverse effects, while lower doses may exhibit threshold effects. Specific studies on this compound dosage effects in animal models are currently lacking.
Metabolic Pathways
Like other tetracyclines, it is likely to be involved in various metabolic processes, potentially interacting with various enzymes or cofactors .
Transport and Distribution
This compound, like other tetracyclines, is likely to be transported and distributed within cells and tissues via various mechanisms . These could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of the ribosomes where protein synthesis occurs
Preparation Methods
Synthetic Routes and Reaction Conditions
Anhydrooxytetracycline is synthesized from oxytetracycline through a dehydration reaction. This reaction typically occurs under acidic conditions, where oxytetracycline loses a molecule of water to form this compound . The reaction can be represented as follows:
Oxytetracyclineacidthis compound+H2O
Industrial Production Methods
Industrial production of this compound involves the controlled dehydration of oxytetracycline. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure the complete conversion of oxytetracycline to this compound without forming unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Anhydrooxytetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by anhydrotetracycline monooxygenase, which converts this compound to 12-dehydrotetracycline .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using anhydrotetracycline monooxygenase in the presence of NADPH and oxygen.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
Oxidation: 12-dehydrotetracycline.
Reduction: Reduced derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anhydrooxytetracycline is widely used in scientific research, particularly in the study of tetracycline-controlled gene expression systems. It serves as an inducer in these systems, allowing researchers to control the expression of specific genes in bacterial and eukaryotic cells . Additionally, this compound is used as a reference standard in analytical chemistry for the quantification of tetracycline antibiotics in various samples .
Comparison with Similar Compounds
Similar Compounds
Oxytetracycline: A broad-spectrum antibiotic used to treat various bacterial infections.
Tetracycline: Another tetracycline antibiotic with similar uses and mechanisms of action.
Doxycycline: A tetracycline antibiotic with improved pharmacokinetic properties and a broader spectrum of activity.
Uniqueness of Anhydrooxytetracycline
This compound is unique among tetracycline derivatives due to its lack of antibiotic activity. This makes it particularly useful in research settings where antibiotic activity is undesirable, such as in tetracycline-controlled gene expression systems . Additionally, its structural differences from other tetracyclines provide valuable insights into the structure-activity relationships of this class of compounds.
Properties
IUPAC Name |
(4S,4aR,5R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t14-,15+,17+,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNBLKOKJNSQQA-XCLVFQIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(C4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC=C(C2=C(C3=C1[C@@H]([C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314331 | |
| Record name | Anhydrooxytetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4660-26-8 | |
| Record name | Anhydrooxytetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004660268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydrooxytetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDROOXYTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ8VEY2EFW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one](/img/structure/B3138623.png)

